molecular formula C9H8F2N2O2 B2919743 N1-(2,4-difluorophenyl)-N2-methyloxalamide CAS No. 839681-70-8

N1-(2,4-difluorophenyl)-N2-methyloxalamide

Cat. No.: B2919743
CAS No.: 839681-70-8
M. Wt: 214.172
InChI Key: DKZDLWOHDXMYIO-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-methyloxalamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an oxalamide functional group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-methyloxalamide typically involves the condensation reaction of 2,4-difluoroaniline with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with methylamine to form the final product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-methyloxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-methyloxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N1-(2,4-difluorophenyl)-N2-methyloxalamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • N1-(2,4-difluorophenyl)acetamide

Uniqueness

N1-(2,4-difluorophenyl)-N2-methyloxalamide is unique due to the presence of both an oxalamide group and two fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O2/c1-12-8(14)9(15)13-7-3-2-5(10)4-6(7)11/h2-4H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZDLWOHDXMYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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